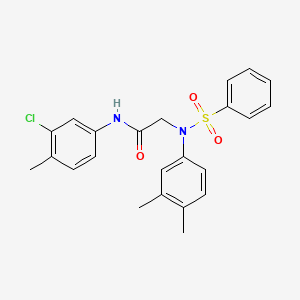

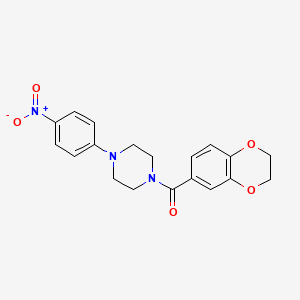

![molecular formula C19H20Cl2N2O3S B5210000 N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)

N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It was first synthesized in 2007 by Addex Therapeutics, a Swiss biopharmaceutical company, and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely distributed in the central nervous system. By binding to a specific allosteric site on mGluR5, this compound enhances the receptor's response to glutamate, a neurotransmitter that plays a key role in synaptic plasticity, learning, and memory.

Biochemical and Physiological Effects

This compound has been shown to modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons, and to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has several advantages as a research tool, including its high selectivity and potency for mGluR5, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, it also has some limitations, such as its potential off-target effects, its dependence on the presence of glutamate, and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide, including:

1. Further elucidation of the molecular mechanisms underlying its effects on synaptic plasticity, neurogenesis, and inflammation.

2. Investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain.

3. Development of more selective and potent mGluR5 PAMs with improved pharmacokinetic properties and reduced toxicity.

4. Exploration of its potential as a cognitive enhancer in healthy individuals and aging populations.

5. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

In conclusion, this compound is a promising research tool and potential therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Synthesemethoden

The synthesis of N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves several steps, including the condensation of N-allyl-glycine with 2,5-dichlorobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the resulting amine with 2-phenylethylamine in the presence of acetic anhydride.

Wissenschaftliche Forschungsanwendungen

N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in preclinical models.

Eigenschaften

IUPAC Name |

2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N2O3S/c1-2-11-22-19(24)14-23(12-10-15-6-4-3-5-7-15)27(25,26)18-13-16(20)8-9-17(18)21/h2-9,13H,1,10-12,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVRTZFHOPRHJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

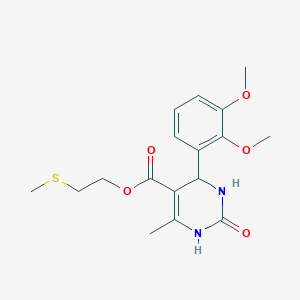

![N-[3-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5209928.png)

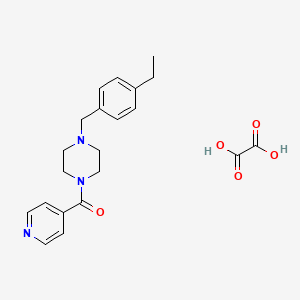

![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)

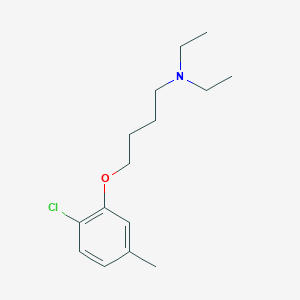

![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)

![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)

![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)